Cas no 2137764-44-2 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl)-)
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
- 4-(2,2-Difluoroethyl)-5-(oxetan-3-yl)-1,2,4-triazole-3-sulfonyl chloride
- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl)-
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- Inchi: 1S/C7H8ClF2N3O3S/c8-17(14,15)7-12-11-6(4-2-16-3-4)13(7)1-5(9)10/h4-5H,1-3H2
- InChI Key: SDVGIRPOQWUQLS-UHFFFAOYSA-N
- SMILES: ClS(C1=NN=C(C2COC2)N1CC(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 373
- XLogP3: 0.3
- Topological Polar Surface Area: 82.5
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782780-0.05g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 0.05g |
$1091.0 | 2024-05-22 | |
| Enamine | EN300-782780-0.1g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 0.1g |
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| Enamine | EN300-782780-0.25g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
| Enamine | EN300-782780-0.5g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
| Enamine | EN300-782780-1.0g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 1.0g |
$1299.0 | 2024-05-22 | |
| Enamine | EN300-782780-2.5g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
| Enamine | EN300-782780-5.0g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
| Enamine | EN300-782780-10.0g |
4-(2,2-difluoroethyl)-5-(oxetan-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
2137764-44-2 | 95% | 10.0g |
$5590.0 | 2024-05-22 |
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl)- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl)-
Introduction to 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl) (CAS No. 2137764-44-2)
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl) (CAS No. 2137764-44-2) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole ring, a sulfonyl chloride functional group, and substituents such as a 2,2-difluoroethyl group and a 3-oxetanyl group. These structural elements contribute to its potential applications in the development of new drugs and therapeutic agents.
The triazole ring is a well-known heterocyclic structure that has been widely studied for its biological activities. It is known to exhibit a broad spectrum of pharmacological properties, including antifungal, antiviral, and anti-inflammatory effects. The presence of the triazole ring in 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl) suggests that this compound may possess similar biological activities. Additionally, the triazole ring can enhance the stability and bioavailability of the compound, making it a valuable scaffold in drug design.
The sulfonyl chloride functional group is another key feature of this compound. Sulfonyl chlorides are highly reactive electrophiles that can readily form sulfonamides through nucleophilic substitution reactions. This reactivity makes them useful intermediates in the synthesis of various pharmaceuticals and agrochemicals. In the context of drug development, sulfonyl chlorides can be used to introduce sulfonamide groups into target molecules, which can improve their pharmacological properties such as solubility and binding affinity.
The 2,2-difluoroethyl group is an important substituent that contributes to the unique properties of this compound. Fluorine atoms are known to influence the electronic and steric properties of organic molecules. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of a compound, which are crucial factors in drug design. The 2,2-difluoroethyl group in 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl) may therefore contribute to its improved pharmacokinetic profile.
The 3-oxetanyl group is another noteworthy substituent in this compound. Oxetanes are four-membered cyclic ethers that have gained attention for their ability to improve the bioavailability and permeability of drugs. The presence of an oxetane ring can enhance the oral absorption and tissue distribution of a compound. In the context of 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl), the 3-oxetanyl group may play a crucial role in optimizing its pharmacological properties.
Recent research has highlighted the potential applications of compounds with similar structural features to 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2,2-difluoroethyl)-5-(3-oxetanyl). For instance, studies have shown that triazole-containing compounds can exhibit potent antifungal activity against various pathogenic fungi. Additionally, sulfonyl chlorides have been used as intermediates in the synthesis of antiviral agents with high efficacy against RNA viruses such as influenza and hepatitis C virus. The combination of these structural elements in 4H-1,2,4-Triazole-3-sulfonyl chloride suggests that it may have broad-spectrum antiviral and antifungal properties.
In terms of drug development, the unique structural features of 4H-1,2,4-Triazole-3-sulfonyl chloride make it an attractive candidate for further investigation. Its potential to improve pharmacokinetic properties through the inclusion of fluorinated substituents and oxetane rings could lead to the development of more effective therapeutic agents with enhanced bioavailability and reduced side effects. Moreover, the reactivity of the sulfonyl chloride functional group provides opportunities for chemical modifications that can tailor the compound's biological activity to specific therapeutic targets.
To fully realize the potential of 4H-1,2,4-Triazole-3-sulfonyl chloride, ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological profile. Preclinical studies are being conducted to evaluate its safety and efficacy in various disease models. These studies will provide valuable insights into the therapeutic potential of this compound and guide its development into clinical trials.
In conclusion, 4H-1,2,4-Triazole-3-sulfonyl chloride, with its unique combination of structural features including a triazole ring, sulfonyl chloride functional group, 2,2-difluoroethyl substituent, and 3-oxetanyl group, represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its potential applications in antiviral and antifungal therapies make it an exciting area for future research and development.
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